molecular formula C6H11N3OS B2702157 2-acetyl-N-allylhydrazinecarbothioamide CAS No. 18390-21-1

2-acetyl-N-allylhydrazinecarbothioamide

Cat. No.: B2702157
CAS No.: 18390-21-1
M. Wt: 173.23
InChI Key: NFAOMFCANWAOFU-UHFFFAOYSA-N
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Description

2-acetyl-N-allylhydrazinecarbothioamide is an organic compound with the molecular formula C₆H₁₁N₃OS. It is a derivative of hydrazinecarbothioamide, featuring an acetyl group and an allyl group attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N-allylhydrazinecarbothioamide typically involves the reaction of allylhydrazinecarbothioamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydrazinecarbothioamide moiety. The general reaction scheme is as follows:

Allylhydrazinecarbothioamide+Acetic AnhydrideThis compound+Acetic Acid\text{Allylhydrazinecarbothioamide} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Allylhydrazinecarbothioamide+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

the process would likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-acetyl-N-allylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

2-acetyl-N-allylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 2-acetyl-N-allylhydrazinecarbothioamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazinecarbothioamide moiety. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-N-methylhydrazinecarbothioamide
  • 2-acetyl-N-phenylhydrazinecarbothioamide
  • 2-acetyl-N-ethylhydrazinecarbothioamide

Uniqueness

2-acetyl-N-allylhydrazinecarbothioamide is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The allyl group can participate in various chemical reactions, making this compound versatile for synthetic applications .

Properties

IUPAC Name

1-acetamido-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3OS/c1-3-4-7-6(11)9-8-5(2)10/h3H,1,4H2,2H3,(H,8,10)(H2,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAOMFCANWAOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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